N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide
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Overview
Description
N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-tubercular activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-Arylbenzothiazoles: Known for their antibacterial and antifungal properties.
Benzothiazole derivatives: Studied for their anti-tubercular and anti-inflammatory activities.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
N-(8-methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-13(18)17-15-16-12-7-5-9-4-6-10(19-2)8-11(9)14(12)20-15/h3-4,6,8H,1,5,7H2,2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXVSZIDGMNIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2SC(=N3)NC(=O)C=C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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